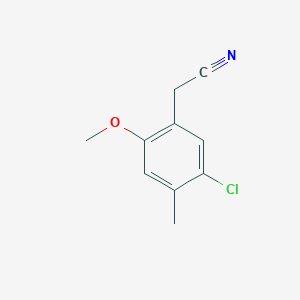

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile

CAS No.: 1368591-82-5

Cat. No.: VC5273853

Molecular Formula: C10H10ClNO

Molecular Weight: 195.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1368591-82-5 |

|---|---|

| Molecular Formula | C10H10ClNO |

| Molecular Weight | 195.65 |

| IUPAC Name | 2-(5-chloro-2-methoxy-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C10H10ClNO/c1-7-5-10(13-2)8(3-4-12)6-9(7)11/h5-6H,3H2,1-2H3 |

| Standard InChI Key | NCPGCCKVODKJSY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Cl)CC#N)OC |

Introduction

2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO. It has a molecular weight of 195.64 g/mol and is typically available with a purity of at least 95% . This compound is a derivative of benzeneacetonitrile, featuring a chloro, methoxy, and methyl substituent on the phenyl ring. Its unique structure contributes to its reactivity and potential applications in various chemical syntheses.

Synthesis and Applications

The synthesis of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile typically involves the reaction of appropriate benzaldehyde derivatives with cyanide sources in the presence of catalysts. This compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

While specific applications of 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile are not widely documented, compounds with similar structures are often used in the development of biologically active molecules. For instance, nitrile-containing compounds can be precursors to amides, carboxylic acids, and other functional groups, which are crucial in drug design.

Comparison with Similar Compounds

Comparing 2-(5-Chloro-2-methoxy-4-methylphenyl)acetonitrile with other acetonitrile derivatives highlights the impact of substituents on chemical properties and biological activity. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(3-Chloro-5-methylphenyl)acetonitrile | C9H8ClN | Chloro and methyl substituents, different positioning |

| 2-(3-Chloro-4-methylphenyl)acetonitrile | C9H8ClN | Different methyl group positioning |

| 2-(3-Chloro-5-methoxyphenyl)acetonitrile | C10H10ClN | Methoxy group instead of methyl |

These comparisons underscore how variations in substituents can significantly influence the properties and activities of similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume